molecular formula C33H35FN2O5 B1662188 Atorvastatin CAS No. 134523-00-5

Atorvastatin

Cat. No.: B1662188
CAS No.: 134523-00-5
M. Wt: 558.6 g/mol
InChI Key: XUKUURHRXDUEBC-KAYWLYCHSA-N
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Mechanism of Action

Target of Action

Atorvastatin, a member of the statin class of medications, primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the endogenous production of cholesterol in the liver .

Mode of Action

This compound acts as a competitive inhibitor of HMG-CoA reductase . By inhibiting this enzyme, this compound disrupts the conversion of HMG-CoA to mevalonic acid, a critical metabolic reaction involved in the production of cholesterol and other compounds involved in lipid metabolism and transport . This results in decreased production of cholesterol, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL), thereby reducing the risk of cardiovascular disease .

Biochemical Pathways

This compound’s inhibition of HMG-CoA reductase affects the mevalonate pathway . This pathway is responsible for the production of several compounds involved in lipid metabolism and transport, including cholesterol, LDL, and VLDL . By inhibiting this pathway, this compound reduces the levels of these lipids, ultimately lowering the risk of cardiovascular disease .

Pharmacokinetics

This compound is extensively metabolized in both the gut and liver through processes such as oxidation, lactonisation, and glucuronidation . The metabolites are eliminated via biliary secretion and direct secretion from blood to the intestine . This compound is also metabolized by CYP3A4 isoenzymes , which can lead to significant interactions with other drugs metabolized by the same enzyme .

Result of Action

This compound’s action results in a reduction in the levels of cholesterol, LDL, and VLDL . This leads to a decrease in the amount of cholesterol that may build up on the walls of the arteries and block blood flow to the heart, brain, and other parts of the body . At the molecular level, this compound has been shown to inhibit cell growth and stimulate apoptosis in human prostate cancer cell lines .

Action Environment

Environmental factors can influence the action of this compound. For instance, exposure to ultraviolet light can lead to the photolysis of this compound, affecting its stability and efficacy . Additionally, the presence of other drugs metabolized by CYP3A4 isoenzymes can affect the metabolism and bioavailability of this compound .

Biochemical Analysis

Biochemical Properties

Atorvastatin interacts with various enzymes and proteins in the body. The primary target of this compound is the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a critical metabolic reaction involved in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL) .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the endogenous production of cholesterol in the liver, thereby lowering abnormal cholesterol and lipid levels . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through the inhibition of HMG-CoA reductase . This competitive inhibition disrupts the conversion of HMG-CoA to mevalonic acid, a critical step in cholesterol production . This results in a decrease in cholesterol production, leading to lower cholesterol levels in the body .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For example, this compound has been shown to ameliorate spatial cognitive deficits and depress inflammatory responses in a time-dependent manner .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages. For instance, in a study on mice, this compound was found to inhibit K562 and HL60 cell proliferation and survival in a dose-dependent manner .

Metabolic Pathways

This compound is involved in the cholesterol biosynthesis pathway. It inhibits HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway that regulates cholesterol synthesis . This interaction affects metabolic flux and metabolite levels, leading to reduced cholesterol levels .

Transport and Distribution

This compound is primarily metabolized by CYP3A in the liver to form two active hydroxy metabolites . Therefore, the sequential transport system governed by hepatic uptake and efflux transporters is important for the drug’s disposition and metabolism .

Subcellular Localization

This compound has been shown to influence the subcellular localization of certain proteins. For instance, it has been found to inhibit the nuclear localization of the Yes-associated protein (YAP) in K562 and HL60 cells . This suggests that this compound may influence the activity or function of proteins within specific compartments or organelles in the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: Atorvastatin is synthesized through a multi-step process. One common method involves the biocatalytic reduction of ethyl-4-chloroacetoacetate using a ketoreductase enzyme, followed by the replacement of the chloro substituent with a cyano group using a halohydrin dehalogenase enzyme . This process is designed to be environmentally friendly and efficient.

Industrial Production Methods: The industrial production of this compound typically involves wet granulation tabletting methods. The process includes critical parameters such as dry mixing, wet granulation, drying, lubrication, compression, and coating stages . The final product is a stable this compound calcium tablet with high quality and stability .

Properties

IUPAC Name

(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H35FN2O5/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40)/t26-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKUURHRXDUEBC-KAYWLYCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H35FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8029868, DTXSID60274003
Record name Atorvastatin
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Record name Atorvastatin (Relative Stereo)
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Molecular Weight

558.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Atorvastatin
Source Human Metabolome Database (HMDB)
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Solubility

Practically insoluble
Record name Atorvastatin
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Mechanism of Action

Atorvastatin is a statin medication and a competitive inhibitor of the enzyme HMG-CoA (3-hydroxy-3-methylglutaryl coenzyme A) reductase, which catalyzes the conversion of HMG-CoA to mevalonate, an early rate-limiting step in cholesterol biosynthesis. Atorvastatin acts primarily in the liver, where decreased hepatic cholesterol concentrations stimulate the upregulation of hepatic low-density lipoprotein (LDL) receptors, which increases hepatic uptake of LDL. Atorvastatin also reduces Very-Low-Density Lipoprotein-Cholesterol (VLDL-C), serum triglycerides (TG) and Intermediate Density Lipoproteins (IDL), as well as the number of apolipoprotein B (apo B) containing particles, but increases High-Density Lipoprotein Cholesterol (HDL-C). _In vitro_ and _in vivo_ animal studies also demonstrate that atorvastatin exerts vasculoprotective effects independent of its lipid-lowering properties, also known as the pleiotropic effects of statins. These effects include improvement in endothelial function, enhanced stability of atherosclerotic plaques, reduced oxidative stress and inflammation, and inhibition of the thrombogenic response. Statins were also found to bind allosterically to β2 integrin function-associated antigen-1 (LFA-1), which plays an essential role in leukocyte trafficking and T cell activation., In animal models, Lipitor lowers plasma cholesterol and lipoprotein levels by inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase and cholesterol synthesis in the liver and by increasing the number of hepatic low-density lipoprotein (LDL) receptors on the cell surface to enhance uptake and catabolism of LDL; Lipitor also reduces LDL production and the number of LDL particles. Lipitor reduces LDL-cholesterol (LDL-C) in some patients with homozygous familial hypercholesterolemia (FH), a population that rarely responds to other lipid-lowering medication(s)., Lipitor is a selective, competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme that converts 3-hydroxy-3-methylglutaryl-coenzyme A to mevalonate, a precursor of sterols, including cholesterol. Cholesterol and triglycerides circulate in the bloodstream as part of lipoprotein complexes. With ultracentrifugation, these complexes separate into HDL (high-density lipoprotein), IDL (intermediate-density lipoprotein), LDL (low-density lipoprotein), and VLDL (very-low-density lipoprotein) fractions. Triglycerides (TG) and cholesterol in the liver are incorporated into VLDL and released into the plasma for delivery to peripheral tissues. LDL is formed from VLDL and is catabolized primarily through the high-affinity LDL receptor. Clinical and pathologic studies show that elevated plasma levels of total cholesterol (total-C), LDL-cholesterol (LDL-C), and apolipoprotein B (apo B) promote human atherosclerosis and are risk factors for developing cardiovascular disease, while increased levels of HDL-C are associated with a decreased cardiovascular risk., Statins are largely used in clinics in the treatment of patients with cardiovascular diseases for their effect on lowering circulating cholesterol. Lectin-like oxidized low-density lipoprotein (LOX-1), the primary receptor for ox-LDL, plays a central role in the pathogenesis of atherosclerosis and cardiovascular disorders. We have recently shown that chronic exposure of cells to lovastatin disrupts LOX-1 receptor cluster distribution in plasma membranes, leading to a marked loss of LOX-1 function. Here we investigated the molecular mechanism of statin-mediated LOX-1 inhibition and we demonstrate that all tested statins /including atorvastatin/ are able to displace the binding of fluorescent ox-LDL to LOX-1 by a direct interaction with LOX-1 receptors in a cell-based binding assay. Molecular docking simulations confirm the interaction and indicate that statins completely fill the hydrophobic tunnel that crosses the C-type lectin-like (CTLD) recognition domain of LOX-1. Classical molecular dynamics simulation technique applied to the LOX-1 CTLD, considered in the entire receptor structure with or without a statin ligand inside the tunnel, indicates that the presence of a ligand largely increases the dimer stability. Electrophoretic separation and western blot confirm that different statins binding stabilize the dimer assembly of LOX-1 receptors in vivo. The simulative and experimental results allow us to propose a CTLD clamp motion, which enables the receptor-substrate coupling. ..., 3-Hydroxy-3-methylglutaryl coenzyme A reductase inhibitors (statins) exert potent vasculoprotective effects. However, the potential contribution to angiogenesis is controversial. In the present study, we demonstrate that atorvastatin dose-dependently affects endothelial cell migration and angiogenesis. In vivo relevant concentrations of 0.01 to 0.1 umol/L atorvastatin or mevastatin promote the migration of mature endothelial cells and tube formation. Moreover, atorvastatin also increases migration and the potency to form vessel structures of circulating endothelial progenitor cells, which may contribute to vasculogenesis. In contrast, higher concentrations (>0.1 umol/L atorvastatin) block angiogenesis and migration by inducing endothelial cell apoptosis. The dose-dependent promigratory and proangiogenic effects of atorvastatin on mature endothelial cells are correlated with the activation of the phosphatidylinositol 3-kinase-Akt pathway, as determined by the phosphorylation of Akt and endothelial NO synthase (eNOS) at Ser1177. In addition, the stimulation of migration and tube formation was blocked by phosphatidylinositol 3-kinase inhibitors. In contrast, the well-established stabilization of eNOS mRNA was achieved only at higher concentrations, suggesting that posttranscriptional activation rather than an increase in eNOS expression mediates the proangiogenic effect of atorvastatin. Taken together, these data suggest that statins exert a double-edged role in angiogenesis signaling by promoting the migration of mature endothelial cells and endothelial progenitor cells at low concentrations, whereas the antiangiogenic effects were achieved only at high concentrations., Here, we found that atorvastatin promoted the expansion of myeloid-derived suppressor cells (MDSCs) both in vitro and in vivo. Atorvastatin-derived MDSCs suppressed T-cell responses by nitric oxide production. Addition of mevalonate, a downstream metabolite of 3-hydroxy-3-methylglutaryl coenzyme A reductase, almost completely abrogated the effect of atorvastatin on MDSCs, indicating that the mevalonate pathway was involved. Along with the amelioration of dextran sodium sulfate (DSS) -induced murine acute and chronic colitis, we observed a higher MDSC level both in spleen and intestine tissue compared with that from DSS control mice. More importantly, transfer of atorvastatin-derived MDSCs attenuated DSS acute colitis and T-cell transfer of chronic colitis. Hence, our data suggest that the expansion of MDSCs induced by statins may exert a beneficial effect on autoimmune diseases. In summary, our study provides a novel potential mechanism for statins-based treatment in inflammatory bowel disease and perhaps other autoimmune diseases.
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CAS No.

134523-00-5, 110862-48-1
Record name Atorvastatin
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Record name 1H-Pyrrole-1-heptanoic acid, 2-(4-fluorophenyl)-Ã?,d-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-, [R-(R,R)]-
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Melting Point

159.1 - 190.6 °C
Record name Atorvastatin
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Record name Atorvastatin
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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